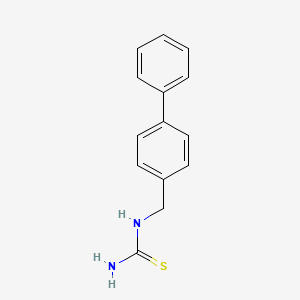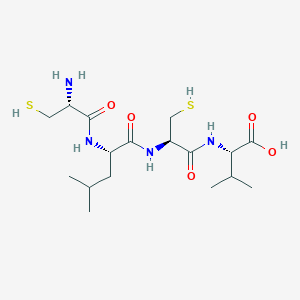
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- is a peptide compound composed of the amino acids valine, cysteine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid chromatography techniques are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Potential therapeutic applications due to its ability to form stable structures.
Industry: Used in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- involves its ability to form stable secondary and tertiary structures through disulfide bonds. These structures can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
L-Valine, L-cysteinyl-L-leucylglycylglycyl-L-leucyl-L-leucyl-L-threonyl-L-methionyl-: Another peptide with a different sequence and properties.
L-Valine, L-cysteinyl-L-leucylglycylglycyl-L-leucyl-L-leucyl-L-threonyl-: Similar but with a different amino acid composition.
Uniqueness
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- is unique due to its specific sequence, which allows it to form distinct disulfide bonds and stable structures. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
844440-29-5 |
|---|---|
Molecular Formula |
C17H32N4O5S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S2/c1-8(2)5-11(19-14(22)10(18)6-27)15(23)20-12(7-28)16(24)21-13(9(3)4)17(25)26/h8-13,27-28H,5-7,18H2,1-4H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
XYWPMNAAPZJZBN-CYDGBPFRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
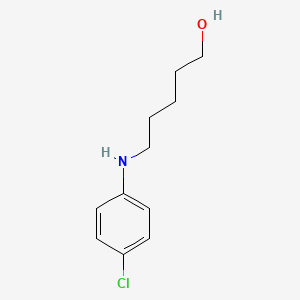
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
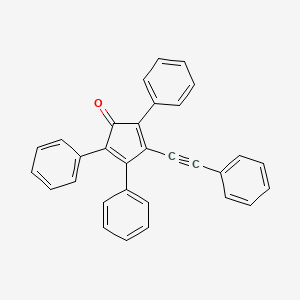
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
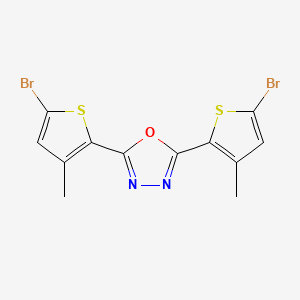
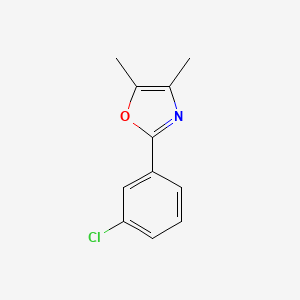
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
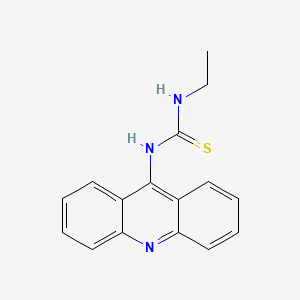
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
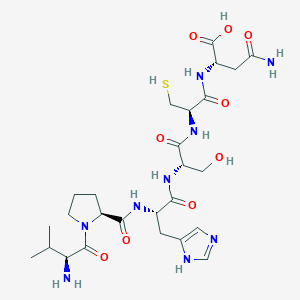
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
